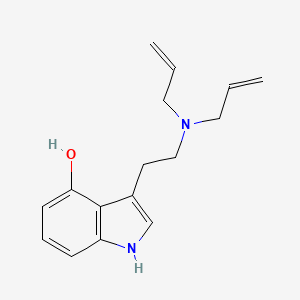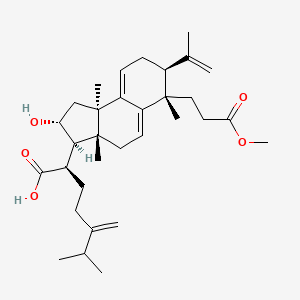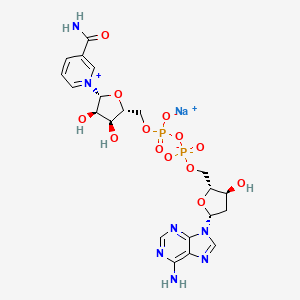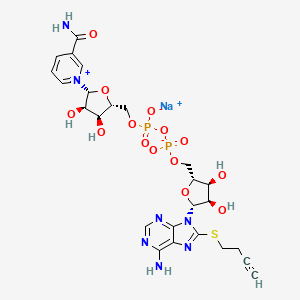
8-Bu(3-yne)T-NAD+ (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bu(3-yne)T-NAD+ (sodium salt) is a synthetic analogue of the naturally occurring molecule nicotinamide adenine dinucleotide (NAD+). This compound is characterized by the presence of an alkyne group, which makes it a valuable tool in biochemical research, particularly in the field of click chemistry. The alkyne-containing 8-Bu(3-yne)T-NAD+ is used for the copper-catalyzed Huisgen azide-alkyne [3+2] cycloaddition (CuAAC), a reaction that has gained significant attention for its ability to introduce reporter groups and label NAD±binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bu(3-yne)T-NAD+ involves the modification of the natural NAD+ molecule by introducing a 3-butynylthio group at the 8-position of the adenine moiety. The synthetic route typically includes the following steps:
Protection of Functional Groups: Protecting groups are used to shield reactive sites on the NAD+ molecule.
Introduction of the 3-Butynylthio Group: The 3-butynylthio group is introduced through a nucleophilic substitution reaction.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of 8-Bu(3-yne)T-NAD+ follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Bu(3-yne)T-NAD+ undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The alkyne group participates in CuAAC reactions, forming stable triazole linkages.
Oxidation and Reduction: Similar to natural NAD+, this compound can participate in redox reactions, acting as an electron carrier.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Oxidizing and Reducing Agents: Utilized in redox reactions to study the electron transfer properties of the compound.
Major Products
Triazole Derivatives: Formed through CuAAC reactions.
Reduced and Oxidized Forms: Resulting from redox reactions
Scientific Research Applications
8-Bu(3-yne)T-NAD+ has a wide range of applications in scientific research:
Chemistry: Used in click chemistry to label and study NAD±binding proteins.
Biology: Employed in the study of poly(ADP-ribose) polymerases (PARPs) and other NAD±dependent enzymes.
Medicine: Investigated for its potential role in understanding diseases related to NAD+ metabolism.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mechanism of Action
The mechanism of action of 8-Bu(3-yne)T-NAD+ involves its interaction with NAD±binding proteinsThe compound targets enzymes such as PARPs, which play a role in DNA repair and cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
6-Alkyne NAD+: Another clickable form of NAD+ used in similar applications.
8-Azido NAD+: Contains an azide group instead of an alkyne, used in azide-alkyne cycloaddition reactions.
Uniqueness
8-Bu(3-yne)T-NAD+ is unique due to its specific alkyne modification, which provides distinct advantages in click chemistry applications. Its ability to form stable triazole linkages makes it a valuable tool for labeling and studying NAD±binding proteins .
Properties
Molecular Formula |
C25H30N7NaO14P2S |
|---|---|
Molecular Weight |
769.5 g/mol |
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-but-3-ynylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C25H31N7O14P2S.Na/c1-2-3-7-49-25-30-15-20(26)28-11-29-22(15)32(25)24-19(36)17(34)14(45-24)10-43-48(40,41)46-47(38,39)42-9-13-16(33)18(35)23(44-13)31-6-4-5-12(8-31)21(27)37;/h1,4-6,8,11,13-14,16-19,23-24,33-36H,3,7,9-10H2,(H5-,26,27,28,29,37,38,39,40,41);/q;+1/p-1/t13-,14-,16-,17-,18-,19-,23-,24-;/m1./s1 |
InChI Key |
VMWIDOUNOKMEJQ-RGINARMRSA-M |
Isomeric SMILES |
C#CCCSC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O)O)N.[Na+] |
Canonical SMILES |
C#CCCSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O)O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-[(2,4-Dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid](/img/structure/B10855490.png)
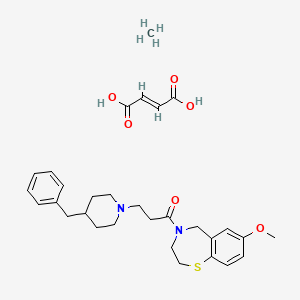
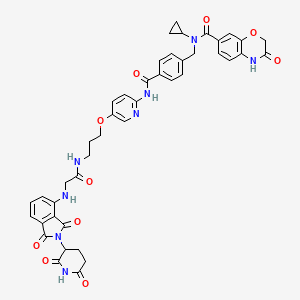
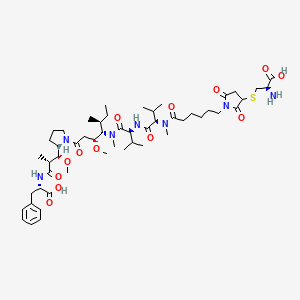
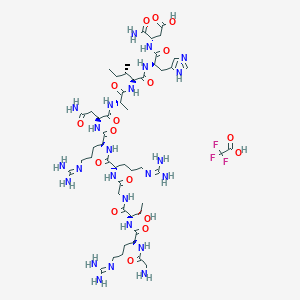
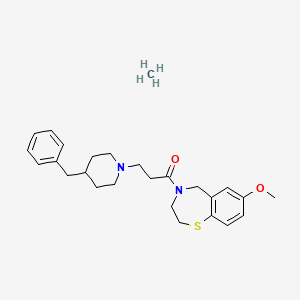
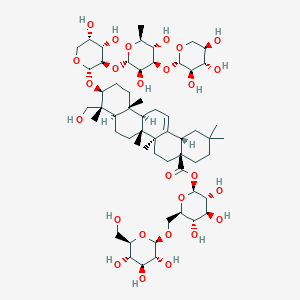

![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B10855535.png)
